molecular formula C17H19ClN2O2 B4539950 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide

2-(2-chloro-5-methylphenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide

Cat. No. B4539950
M. Wt: 318.8 g/mol
InChI Key: WSVQHSVJZVGFDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-(2-chloro-5-methylphenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide" typically involves multiple steps, including nucleophilic substitution and coupling reactions. A method demonstrated for a related compound, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, involved using 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling, optimizing the process to achieve a total yield of 44.6% (Kou & Yang, 2022).

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest has been elucidated through various analytical techniques, including X-ray diffraction. For example, a study on the crystal structure of a synthesized compound related to our molecule revealed its enantiomeric purity and crystallization in a specific chiral space group, highlighting the importance of molecular interactions such as hydrogen bonds in the structure (Wang & He, 2011).

Chemical Reactions and Properties

The reactivity of compounds structurally similar to "2-(2-chloro-5-methylphenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide" can be complex, involving various chemical reactions like cyclization and deprotonation. For instance, the cyclization of 2-phenoxyphenols to produce derivatives has been reported, which is relevant for understanding the chemical behavior of our compound (Fuhrer et al., 1979).

Physical Properties Analysis

The physical properties of such compounds, including their crystal structure and phase behavior, are crucial for their application in various fields. Studies on related compounds have shown that the arrangement of molecules in the crystal lattice can be significantly influenced by intermolecular interactions, which in turn affects their physical properties (Nazır et al., 2000).

Chemical Properties Analysis

The chemical properties of "2-(2-chloro-5-methylphenoxy)-2-methyl-N-(3-methyl-2-pyridinyl)propanamide" and similar compounds, such as their reactivity, stability, and interactions with other molecules, are determined by their functional groups and molecular structure. For example, the introduction of hydroxyl and chlorine moieties in certain compounds has been shown to affect their topoisomerase inhibitory activity and cytotoxicity, offering insights into the structure-activity relationship (Kadayat et al., 2015).

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-2-methyl-N-(3-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-11-7-8-13(18)14(10-11)22-17(3,4)16(21)20-15-12(2)6-5-9-19-15/h5-10H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVQHSVJZVGFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-5-methylphenoxy)-2-methyl-N-(3-methylpyridin-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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